molecular formula C9H13NO2S B153151 Tert-butyl 2-aminothiophene-3-carboxylate CAS No. 59739-05-8

Tert-butyl 2-aminothiophene-3-carboxylate

Cat. No. B153151
CAS RN: 59739-05-8
M. Wt: 199.27 g/mol
InChI Key: MMDNHEKRFNBVIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminothiophene-3-carboxylate is a chemical compound that is part of a broader class of tert-butylated compounds. These compounds are characterized by the presence of a tert-butyl group, which is a bulky alkyl substituent known to influence the chemical and physical properties of molecules. The tert-butyl group is often used in organic synthesis as a protecting group due to its steric bulk and the ease with which it can be removed under acidic conditions .

Synthesis Analysis

The synthesis of tert-butylated compounds can involve various strategies, including direct tert-butylation of precursor molecules. For instance, the tert-butylation of free tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into complex molecules . Similarly, tert-butyl 2-aminothiophene-3-carboxylate derivatives can be synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of tert-butylated compounds is often elucidated using spectroscopic methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Tert-butylated thiophenes can undergo various chemical reactions, including formylation, acetylation, and bromination. These reactions typically involve the introduction of new substituents into specific positions on the thiophene ring. For example, in the formylation and acetylation of 2-tert-butyl-5-methylthiophene, the new substituent enters the 4-position of the thiophene ring. Additionally, it is possible to prepare thiophenecarboxylic acids with α-alkyl radicals by the simultaneous action of iodine and pyridine on the corresponding ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the solubility, boiling point, and melting point of the compound. Moreover, the presence of the tert-butyl group can also impact the reactivity of the molecule, making it less susceptible to certain types of chemical reactions due to steric hindrance .

Scientific Research Applications

Synthesis of New Conjugated Polymeric Systems

A general synthetic route for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles has been developed, utilizing N-functionalized N-(3'-thienyl)-3-aminothiophenes, including tert-butyl variants. This method allows for the preparation of various N-functionalized compounds with potential applications in electronic and photonic materials due to their electrochemical and photophysical properties (Ogawa & Rasmussen, 2003).

Chiral Auxiliary in Synthesis

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 2-aminothiophene-3-carboxylate, has been used as a chiral auxiliary in chemical synthesis. This compound has shown effectiveness in dipeptide synthesis and in generating enantiomerically pure compounds, contributing to the field of asymmetric synthesis and chiral chemistry (Studer, Hintermann & Seebach, 1995).

Reactivity and Structural Studies

Research has explored the structural characteristics and reactivity of tert-butyl-substituted thiophene derivatives. This includes studies on the acetylation, formylation, and bromination of such compounds, contributing to a deeper understanding of their chemical behavior, which is essential for their application in various synthetic processes (Gol'dfarb & Konstantinov, 1958).

Synthesis and Characterization of Schiff Base Compounds

In a study, tert-butyl substituted thiophene derivatives were synthesized and coupled with aromatic aldehydes to form Schiff base compounds. These compounds were characterized using spectroscopic methods and crystallographic analysis, providing insights into their molecular structure and potential applications in material science and molecular engineering (Çolak et al., 2021).

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction, a method for synthesizing 2-aminothiophenes, has been applied to create derivatives bearing various aryl groups, including tert-butyl 2-aminothiophene-3-carboxylate. This approach is significant for producing compounds with potential applications in pharmaceuticals and organic electronics (Tormyshev et al., 2006).

Activation of Carboxylic Acids

The activation of carboxylic acids using tert-butyl carbonates has been explored, leading to efficient formation of benzotriazinonyl esters. This study contributes to the field of organic synthesis, particularly in the formation of amides and peptides from carboxylic acids (Basel & Hassner, 2002).

Synthesis of α-Amino Acids

(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a compound related to tert-butyl 2-aminothiophene-3-carboxylate, was used to synthesize protected α-amino acids. This contributes to the development of new methods for producing essential biomolecules (Baldwin et al., 1996).

Antimicrobial Activity of 2-Aminothiophene Derivatives

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to tert-butyl 2-aminothiophene-3-carboxylate, were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Prasad et al., 2017).

Photooxidation Studies

Studies on the dye-sensitized photooxidation of tert-butyl substituted pyrrole carboxylates have contributed to the understanding of bipyrrolic product formation, relevant in the field of photochemistry and photophysics (Wasserman, Power & Petersen, 1996).

Synthesis of Cyclic Amino Acid Esters

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, showcasing a method for creating bicyclic structures with potential applications in medicinal chemistry and drug design (Moriguchi et al., 2014).

Safety And Hazards

Tert-butyl 2-aminothiophene-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDNHEKRFNBVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445696
Record name Tert-butyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminothiophene-3-carboxylate

CAS RN

59739-05-8
Record name Tert-butyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,4 dithiane-2,5-diol (1.1 g) and t-butyl cyanoacetate (2.2 ml) in dry tetrahydrofuran (20 ml) was warmed to ˜45° C. then treated slowly with triethylamine (2ml). The temperature rose to ˜54° C. and a yellow colouration developed. The mixture was stirred at ˜50° C. for a further 75 mins during which time the colour gradually darkened and became brownish. Water (200 ml) was added, then the mixture was acidified with acetic acid and extracted with ether. The ether extracts were washed with water, dried on magnesium sulfate, filtered and concentrated in vacuo. Residual acetic acid was removed by azeotropic distillation with toluene. The resulting brown liquid was identified as the desired product by NMR. The sample was used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hesse, E Perspicace, G Kirsch - Tetrahedron letters, 2007 - Elsevier
A two-minute microwave irradiation allowed the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives. Their efficient transformation to thieno[2,3-d]pyrimidin-4-one and …
Number of citations: 116 www.sciencedirect.com
M Gütschow, U Neumann - Journal of medicinal chemistry, 1998 - ACS Publications
… tert-Butyl 2-Aminothiophene-3-carboxylate (4). By the procedure outlined above, but using 2,5-dihydroxy-1,4-dithiane (5.33 g, 35 mmol) and tert-butyl cyanoacetate (9.9 g, 70 mmol) in …
Number of citations: 83 pubs.acs.org

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